Oxendolone
Overview
Description
Preparation Methods
The synthesis of oxendolone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a steroid nucleus, such as estrone or testosterone.
Ethylation: Introduction of an ethyl group at the 16β position.
Reduction and Oxidation: Various reduction and oxidation reactions are employed to achieve the desired functional groups at specific positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar steps with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Oxendolone undergoes several types of chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl group at the 17β position.
Reduction: Reduction reactions can be used to alter the ketone group at the 3-position.
Substitution: Substitution reactions can introduce various functional groups at different positions on the steroid nucleus.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups on the steroid nucleus.
Scientific Research Applications
Oxendolone has several scientific research applications, including:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on androgen and progesterone receptors.
Medicine: Used in the treatment of benign prostatic hyperplasia and studied for its potential in treating other hormone-related conditions.
Industry: Potential applications in the development of new steroidal medications and hormone therapies.
Mechanism of Action
Oxendolone exerts its effects through its dual role as an antiandrogen and a progestin. It binds to androgen receptors, blocking the action of androgens like testosterone and dihydrotestosterone . Additionally, it acts as an agonist of the progesterone receptor, mimicking the effects of natural progestogens . This dual activity results in antigonadotropic effects, reducing the production of gonadotropins and subsequently lowering androgen levels .
Comparison with Similar Compounds
Oxendolone is similar to other steroidal antiandrogens and progestins, such as:
Cyproterone acetate: Another steroidal antiandrogen and progestin used in the treatment of prostate cancer and other androgen-related conditions.
Norethisterone: A synthetic progestin used in hormonal contraceptives and hormone replacement therapy.
Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.
What sets this compound apart is its specific structure, which includes an ethyl group at the 16β position, and its unique combination of antiandrogenic and progestogenic activities .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKLFGKATYPJPG-SSTBVEFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048814 | |
Record name | Oxendolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33765-68-3 | |
Record name | Oxendolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33765-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxendolone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxendolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXENDOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxendolone (16β-ethyl-17β-hydroxy-4-estren-3-one) primarily acts as an androgen receptor antagonist. [, , ] By binding to the androgen receptor, it competitively inhibits the binding of endogenous androgens, such as testosterone and dihydrotestosterone. [, ] This reduces the transcriptional activity of the androgen receptor, leading to a decrease in the expression of androgen-regulated genes. [, , ] The downstream effects of this mechanism include the suppression of prostatic growth in benign prostatic hyperplasia [, , ] and potential therapeutic benefits in conditions like androgenetic alopecia. []
ANone:
- Molecular Formula: C22H32O2 [, ]
- Molecular Weight: 332.48 g/mol [, ]
- Spectroscopic Data: While the provided abstracts don't delve into specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound. []
A: Research indicates that this compound has a long half-life in rats (3.6 days). [] A radioimmunoassay was developed to measure serum levels of this compound in rats, demonstrating its absorption and distribution. [] Specific details on its metabolism and excretion pathways in humans require further investigation.
A: While this compound generally appears to be well-tolerated, some studies report minor side effects, particularly when combined with alpha-blockers like bunazosin. [] These side effects were often manageable with dose adjustments. [] A study examining the long-term effects of various anti-androgens, including this compound, on lipid metabolism found no significant adverse impact on cardiovascular risk factors. []
A: Researchers have developed a specific and sensitive radioimmunoassay (RIA) for the quantification of this compound in serum. [] This method enabled them to determine the pharmacokinetics of this compound in rats. [] Other analytical techniques like Gas Chromatography, potentially coupled with Mass Spectrometry, could be employed to study this compound's metabolism and measure its levels in biological samples.
A: Yes, several other anti-androgenic medications are available as alternatives to this compound, including: * Steroidal Anti-androgens: Chlormadinone acetate, Cyproterone acetate, Megestrol acetate, Spironolactone [, ]* Non-steroidal Anti-androgens: Flutamide, Bicalutamide, Nilutamide []* 5-alpha Reductase Inhibitors: Finasteride, Dutasteride []
A: this compound emerged as a potential anti-androgen in the latter half of the 20th century. Research in the 1980s and 1990s focused on its application in treating benign prostatic hyperplasia, exploring its efficacy and safety profile. [, , , , , ] While its use for this indication may have been superseded by other medications, its potential application in conditions like androgenetic alopecia has garnered renewed interest. [] Further research is necessary to fully elucidate its potential benefits and limitations in various clinical settings.
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